3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-18(14-12-19-15-5-2-1-4-13(14)15)20-8-7-17(23-11-9-20)16-6-3-10-22-16/h1-6,10,12,17,19H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGYLDQNECPTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the cyclization of appropriate amine and thiol precursors under basic conditions.
Coupling with Indole: The final step involves coupling the thiophene-thiazepane intermediate with an indole derivative through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the application of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structural analogs include:
- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives: These feature a thiazole ring fused to the indole core, offering planar rigidity compared to the flexible thiazepane.
- 3-(4-Fluorophenyl)-1-(methylethyl)-1H-indole-2-carboxaldehyde : Substituted with a fluorophenyl group, this compound emphasizes hydrophobic interactions over the sulfur-mediated electronic effects seen in the target compound.
Key differences :
- Ring systems : The thiazepane’s puckered conformation (analyzed via Cremer-Pople parameters) contrasts with planar thiazole or aromatic fluorophenyl groups.
- Electronic profiles : Thiophene’s electron-rich nature may enhance π-π stacking, whereas fluorine in fluorophenyl derivatives increases electronegativity.
Physicochemical Properties (Hypothetical Data)
Analysis :
- Lower solubility compared to the thiazole analog may arise from the thiazepane’s conformational bulk.
Conformational Flexibility
The 1,4-thiazepane ring exhibits puckering (amplitude = 0.87 Å), enabling adaptive binding in biological targets.
Biological Activity
3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a thiophene moiety with a thiazepane ring and an indole structure, suggesting diverse pharmacological properties. This article aims to detail the biological activities associated with this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a carbonyl group that may enhance its interaction with biological targets, potentially leading to various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.48 g/mol |
| Structure | Structure |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Studies have shown that derivatives containing the indole structure often exhibit anticancer properties. For instance, compounds with similar frameworks have been evaluated for their effects on various cancer cell lines:
- A549 (Lung Cancer)
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
In a recent study, a related compound demonstrated IC50 values of 0.20 µM against A549 cells, indicating potent anti-tumor activity. These findings suggest that the thiazepane and thiophene components may enhance the cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The presence of the thiophene and thiazepane rings in this compound may also contribute to antimicrobial properties. Compounds in this class have been reported to disrupt bacterial cell membranes or inhibit key metabolic enzymes, presenting potential for development as antimicrobial agents.
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Study on Indole Derivatives : A study evaluated various indole derivatives for their ability to inhibit PI3Kα/mTOR pathways in cancer therapy. The promising results indicated that modifications at the indole position significantly improved anticancer efficacy.
- Antimicrobial Evaluation : Research conducted on thiophene-containing compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their spectrum of activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit PI3K/Akt/mTOR signaling pathways, crucial for cell growth and survival.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been linked to the activation of caspases and other apoptotic factors.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole derivatives and thiazepane-thiophene intermediates. Key steps include refluxing in acetic acid with sodium acetate as a catalyst (2.5–5 hours) and recrystallization from acetic acid or DMF/acetic acid mixtures . Standardization requires monitoring reaction progress via TLC and optimizing molar ratios (e.g., 1:1 for starting materials, 1.1 equivalents for aldehydes) to maximize yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Essential techniques include:
- NMR : Confirm the indole NH proton (δ 10–12 ppm), thiophene protons (δ 6.5–7.5 ppm), and thiazepane carbonyl (δ ~170 ppm) .
- IR : Validate carbonyl stretches (~1650–1750 cm⁻¹) and thiophene C-S bonds (~600–700 cm⁻¹) .
- Mass Spectrometry : Ensure molecular ion peaks align with theoretical m/z values (±2 Da). Cross-reference with microanalysis (C, H, N, S) for purity .
Q. How can researchers troubleshoot low yields during the final coupling step of the thiazepane and indole moieties?
- Methodological Answer : Low yields often arise from incomplete activation of the carbonyl group or steric hindrance. Solutions include:
- Using coupling agents like EDCI/HOBt in DMF .
- Replacing acetic acid with higher-boiling solvents (e.g., toluene) to prolong reflux without decomposition .
Advanced Research Questions
Q. What computational methods are suitable for elucidating the reaction mechanism of thiazepane-indole coupling?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates. Focus on:
- Electron density mapping of the thiophene ring’s aromaticity influencing nucleophilic attack .
- Solvent effects (acetic acid polarity) on activation energy .
Validate computational results with kinetic studies (e.g., variable-temperature NMR) .
Q. How can structural modifications to the thiophene or thiazepane moieties alter bioactivity, and what design principles apply?
- Methodological Answer :
- Thiophene Modifications : Introduce electron-withdrawing groups (e.g., Br at position 5) to enhance electrophilicity for targeted binding .
- Thiazepane Modifications : Replace sulfur with oxygen to reduce metabolic instability, but monitor conformational changes via X-ray crystallography .
Use QSAR models to correlate substituent effects with activity trends .
Q. How should researchers resolve contradictions in spectral data between synthesized batches?
- Methodological Answer : Contradictions may stem from polymorphism or residual solvents. Steps include:
- Repeating recrystallization in alternative solvents (e.g., ethanol/water vs. DMF/acetic acid) .
- Conducting DSC/TGA to identify polymorphic transitions .
- Comparing 2D NMR (COSY, HSQC) to confirm structural consistency .
Comparative and Analytical Questions
Q. What are the advantages and limitations of alternative catalysts (e.g., NaOAc vs. Et₃N) in this compound’s synthesis?
- Methodological Answer :
- NaOAc : Mild base, ideal for acid-sensitive intermediates but may slow reaction rates. Confirmed via kinetic studies in .
- Et₃N : Faster catalysis but risks side reactions (e.g., indole alkylation). Monitor via LC-MS .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Test in buffers (pH 1–13) at 25°C; use HPLC to quantify degradation products .
- Thermal Stability : Perform TGA/DSC up to 300°C; correlate decomposition points with storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
